molecular formula C9H10BrIO2 B14074325 1-Bromo-2-iodo-4-(2-methoxyethoxy)benzene CAS No. 388111-04-4

1-Bromo-2-iodo-4-(2-methoxyethoxy)benzene

Cat. No.: B14074325
CAS No.: 388111-04-4
M. Wt: 356.98 g/mol
InChI Key: KLTSCBSQCIVPAX-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2-iodo-4-(2-methoxyethoxy)- is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a 2-methoxyethoxy group. The molecular formula of this compound is C9H10BrIO2. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-2-iodo-4-(2-methoxyethoxy)- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine and iodine in the presence of a catalyst such as iron or aluminum chloride. The 2-methoxyethoxy group can be introduced through etherification reactions using appropriate alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, etherification, and purification steps to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: Benzene, 1-bromo-2-iodo-4-(2-methoxyethoxy)- can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki or Sonogashira coupling, where it reacts with other aromatic compounds to form biaryl products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

Benzene, 1-bromo-2-iodo-4-(2-methoxyethoxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, which are then studied for their potential therapeutic effects.

    Medicine: It may be involved in the development of pharmaceuticals, especially those targeting specific biological pathways.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2-iodo-4-(2-methoxyethoxy)- involves its interaction with various molecular targets. In substitution reactions, the bromine or iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates that facilitate the formation of new carbon-carbon bonds. The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

    Benzene, 1-bromo-2-iodo-: This compound lacks the 2-methoxyethoxy group but has similar halogenation patterns.

    Benzene, 1-bromo-4-iodo-: Another halogenated benzene with different substitution patterns.

    Benzene, 1-bromo-2-(2-methoxyethoxy)-: This compound has a similar ether group but different halogenation.

Uniqueness: Benzene, 1-bromo-2-iodo-4-(2-methoxyethoxy)- is unique due to the presence of both bromine and iodine atoms along with the 2-methoxyethoxy group. This combination of substituents provides distinct reactivity and makes it valuable in specific synthetic applications.

Properties

CAS No.

388111-04-4

Molecular Formula

C9H10BrIO2

Molecular Weight

356.98 g/mol

IUPAC Name

1-bromo-2-iodo-4-(2-methoxyethoxy)benzene

InChI

InChI=1S/C9H10BrIO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3

InChI Key

KLTSCBSQCIVPAX-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1)Br)I

Origin of Product

United States

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